molecular formula C15H17BrN2 B1415028 1-N-benzyl-4-bromo-1-N-ethylbenzene-1,2-diamine CAS No. 1039958-10-5

1-N-benzyl-4-bromo-1-N-ethylbenzene-1,2-diamine

Cat. No. B1415028
M. Wt: 305.21 g/mol
InChI Key: GHOWWJYCGVYPLY-UHFFFAOYSA-N
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Description

“1-N-benzyl-4-bromo-1-N-ethylbenzene-1,2-diamine” is a chemical compound . It is widely used in scientific research due to its diverse applications.


Synthesis Analysis

The synthesis of such compounds typically involves electrophilic substitution reactions . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .


Chemical Reactions Analysis

The chemical reactions involving “1-N-benzyl-4-bromo-1-N-ethylbenzene-1,2-diamine” are likely to be influenced by the presence of the benzene ring and the substituents attached to it. For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, S N 1, S N 2 and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .

Scientific Research Applications

Corrosion Inhibition

1-N-benzyl-4-bromo-1-N-ethylbenzene-1,2-diamine derivatives have been investigated for their corrosion inhibiting properties. For instance, Schiff bases derived from benzene-1,4-diamine showed significant corrosion inhibition efficiency for mild steel in acidic solutions. This application is critical in industries for processes like steel pickling, descaling, and oil well acidization (Singh & Quraishi, 2016).

Photochemical Reactions

Compounds structurally related to 1-N-benzyl-4-bromo-1-N-ethylbenzene-1,2-diamine have been used in visible-light-mediated functionalization of unactivated benzylic sp3 C–H bonds. This process is significant for creating benzyl bromides or benzylamine derivatives, important in various chemical syntheses (Hou, Lu, & Li, 2016).

Polymer Synthesis

Research has demonstrated the utility of diamine compounds, including those related to 1-N-benzyl-4-bromo-1-N-ethylbenzene-1,2-diamine, in the synthesis of aromatic polyamides. These polyamides possess desirable properties like solubility in aprotic solvents and high thermal stability, making them suitable for high-performance applications (Yang, Hsiao, & Yang, 1996).

Medicinal Chemistry

In medicinal chemistry, related compounds have shown potential as HIV-1 infection inhibitors, indicating a possible role in the development of therapeutic agents (De-ju, 2015). Another study found that N1-benzyl-4-methylbenzene-1,2-diamine, a structurally similar compound, exhibited anti-inflammatory properties by inhibiting nitric oxide production in macrophages (Shin et al., 2005).

Organic Synthesis

These compounds are also significant in organic synthesis, such as in the preparation of polyimides from flexible diamines, offering materials with good solubility and high thermal stability (Liaw, Liaw, & Yu, 2001).

Future Directions

The future directions for the study and application of “1-N-benzyl-4-bromo-1-N-ethylbenzene-1,2-diamine” could involve further exploration of its synthesis, chemical reactions, and potential applications . This could include the development of more efficient synthesis methods, the investigation of new reactions, and the exploration of its potential uses in various fields .

properties

IUPAC Name

1-N-benzyl-4-bromo-1-N-ethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2/c1-2-18(11-12-6-4-3-5-7-12)15-9-8-13(16)10-14(15)17/h3-10H,2,11,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOWWJYCGVYPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Benzyl-4-bromo-N1-ethylbenzene-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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